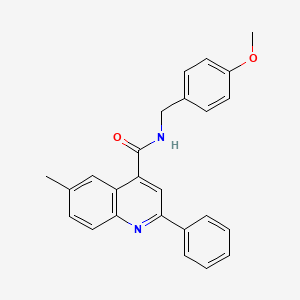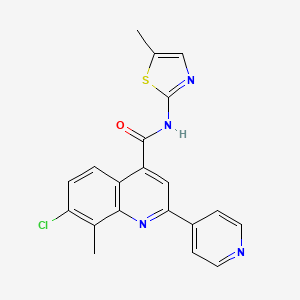
N-cycloheptyl-8-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide
Overview
Description
N-cycloheptyl-8-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide, also known as CHM-1, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the family of quinolinecarboxamides and has been studied extensively for its pharmacological properties.
Mechanism of Action
The mechanism of action of N-cycloheptyl-8-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide is not fully understood. However, studies have shown that it inhibits the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately cell death. N-cycloheptyl-8-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide has also been shown to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
Studies have shown that N-cycloheptyl-8-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide has a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit cell proliferation, and reduce the expression of genes involved in inflammation. N-cycloheptyl-8-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide has also been shown to inhibit angiogenesis (the formation of new blood vessels) in tumor cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-cycloheptyl-8-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide in lab experiments is its specificity for topoisomerase II and CK2. This makes it a useful tool for studying the role of these enzymes in cancer and other diseases. However, one of the limitations of using N-cycloheptyl-8-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide is its low solubility, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on N-cycloheptyl-8-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide. One area of research is to further elucidate its mechanism of action. This could lead to the development of more effective cancer treatments. Another area of research is to explore its potential use in the treatment of other diseases, such as autoimmune diseases and neurodegenerative diseases. Additionally, studies could be conducted to improve the synthesis method and increase the yield of N-cycloheptyl-8-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide.
Scientific Research Applications
N-cycloheptyl-8-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide has been studied for its potential therapeutic applications in various diseases. One of the primary areas of research has been cancer treatment. Studies have shown that N-cycloheptyl-8-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide has anti-tumor activity in various cancer cell lines, including breast, lung, and colon cancer. It has also been shown to inhibit tumor growth in animal models of cancer. Additionally, N-cycloheptyl-8-methyl-2-(4-pyridinyl)-4-quinolinecarboxamide has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
properties
IUPAC Name |
N-cycloheptyl-8-methyl-2-pyridin-4-ylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O/c1-16-7-6-10-19-20(23(27)25-18-8-4-2-3-5-9-18)15-21(26-22(16)19)17-11-13-24-14-12-17/h6-7,10-15,18H,2-5,8-9H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPGYWAWEACEDHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=NC=C3)C(=O)NC4CCCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3500393.png)


![N-{4-[(methylamino)sulfonyl]phenyl}-2-phenyl-4-quinolinecarboxamide](/img/structure/B3500408.png)

![2-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]thio}-N-mesitylacetamide](/img/structure/B3500414.png)

![4-({4-[(5-bromo-2-thienyl)sulfonyl]-1-piperazinyl}carbonyl)-6-chloro-2-(2-pyridinyl)quinoline](/img/structure/B3500431.png)
![6-bromo-4-{[4-(methylsulfonyl)-1-piperazinyl]carbonyl}-2-(3-pyridinyl)quinoline](/img/structure/B3500443.png)
![6-methyl-2-(2-pyridinyl)-4-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B3500450.png)

![8-chloro-N-[2-(dimethylamino)ethyl]-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3500467.png)
![N-[2-(4-fluorophenyl)ethyl]-6-methyl-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3500475.png)
![6,8-dimethyl-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-(2-pyridinyl)quinoline](/img/structure/B3500488.png)